![molecular formula C16H28N2O6 B2853077 Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2206610-58-2](/img/structure/B2853077.png)
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a chemical compound with the CAS Number: 1956355-34-2 . It has a molecular weight of 344.41 .
Molecular Structure Analysis
The Inchi Code for Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is 1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3; (H,3,4) (H,5,6) .Applications De Recherche Scientifique
Biological Activity and Synthesis
The 1,9-diazaspiro[5.5]undecane core, which is structurally related to Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate, has been extensively studied for its biological activities. These compounds have potential applications in the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders due to their diverse biological activities. This wide range of potential therapeutic uses underscores the importance of these compounds in scientific research and drug development (Blanco‐Ania, Heus, & Rutjes, 2017).
Microwave-Assisted Synthesis
Innovative synthetic approaches have been developed for diazaspirocycles, including Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate. One notable method is the microwave-assisted solid-phase synthesis, which leverages resin-bound bismesylates for the direct annulation of primary amines. This technique represents a significant advancement in the efficient and scalable synthesis of these compounds, opening new avenues for their application in medicinal chemistry and drug discovery (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Antagonistic Properties
Another significant area of application for these compounds is in the development of antagonists for specific receptors, such as CCR8, which play crucial roles in immune response and inflammation. This has implications for treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The specificity and effectiveness of these compounds as CCR8 antagonists highlight their potential as targeted therapies for inflammatory diseases (Dr. Peter Norman, 2007).
Polymer Stabilization
Beyond biomedical applications, diazaspiro compounds, including those related to Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate, find use in materials science, such as polymer stabilization. For instance, certain diazaspiro derivatives exhibit synergistic effects with other antioxidants, enhancing the stability and longevity of polymers. This application is crucial for developing durable materials for various industrial and consumer products (Shin-ichi Yachigo, Sasaki, & Kojima, 1992).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that this compound can be used as reagents and intermediates in organic synthesis reactions .
Biochemical Pathways
It’s known that it can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Result of Action
As a potential intermediate in the synthesis of biologically active molecules, its effects would largely depend on the specific molecules it helps to produce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate . .
Propriétés
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYABPHROHFZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2852995.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2852996.png)
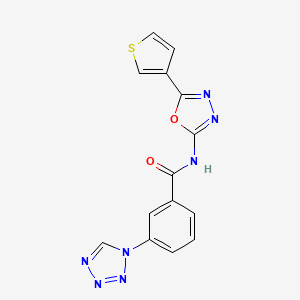
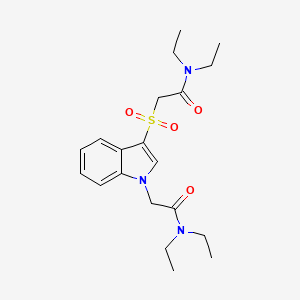
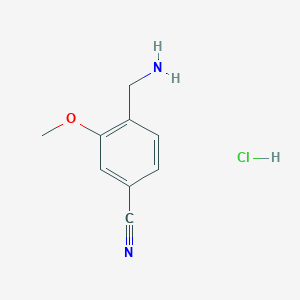

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853005.png)
![N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2853006.png)
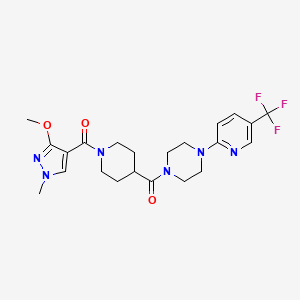
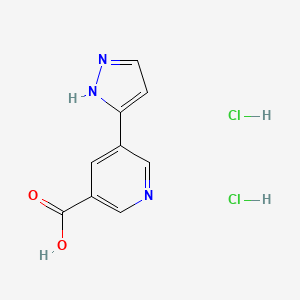
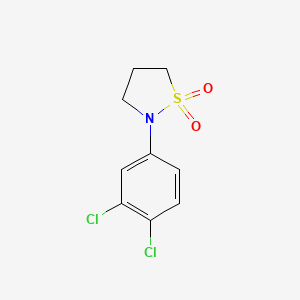
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2853014.png)
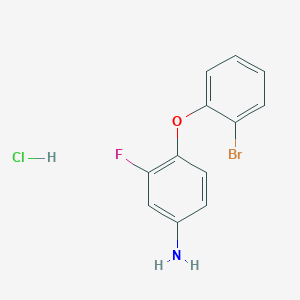
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2853017.png)